![molecular formula C13H9BrN2O2S B1520117 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880769-95-9](/img/structure/B1520117.png)
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringBrc1cn(c2ncccc12)S(=O)(=O)c3ccccc3
. The InChI code for this compound is 1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H
. Physical And Chemical Properties Analysis
“3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid substance with a melting point of 140-145 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo further functionalization makes it valuable in constructing complex structures found in natural products and pharmaceuticals .
Development of Kinase Inhibitors
The azaindole moiety of the compound is a common feature in kinase inhibitors. These inhibitors are crucial in the treatment of cancers and other diseases where cell signaling pathways are dysregulated .
Material Science Applications
Due to its structural rigidity and electronic properties, this compound can be used in the development of organic materials for electronics, such as light-emitting diodes (LEDs) and organic photovoltaics .
Chemical Proteomics
In chemical proteomics, this compound can be utilized to modify peptides and proteins, which can then be studied to understand protein function and interaction in a biological context .
Organic Synthesis Methodology
It is used in organic synthesis methodologies, particularly in the ring cleavage reactions that are essential for remodeling indole/benzofuran skeletons into pyridine structures with diverse functional groups .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides or herbicides, given their unique structural properties that can interact with biological targets .
Pharmaceutical Research
Pharmaceutical research leverages this compound for the creation of novel therapeutic agents, especially in the realm of neurodegenerative diseases and mental health disorders where azaindoles have shown promise .
Environmental Chemistry
Lastly, in environmental chemistry, this compound’s derivatives are studied for their ability to bind to pollutants or to act as sensors, aiding in the detection and remediation of environmental contaminants .
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSMNAZKFSLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670563 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
880769-95-9 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-1-(PHENYLSULFONYL)-7-AZAINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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